1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene
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Overview
Description
1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene is an organic compound characterized by the presence of a bromine atom and a pentafluoropropenyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene and pentafluoropropene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentafluoropropenyl group can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and biologically active compounds.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the pentafluoropropenyl group contribute to the compound’s reactivity and ability to form stable intermediates during chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
1-Bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(1,1-difluoroethyl)benzene: This compound has a difluoroethyl group instead of a pentafluoropropenyl group, resulting in different chemical properties and reactivity.
Benzene, 1-bromo-3-(trifluoromethyl)-: This compound contains a trifluoromethyl group, which also influences its chemical behavior and applications.
Properties
CAS No. |
61587-34-6 |
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Molecular Formula |
C9H4BrF5 |
Molecular Weight |
287.02 g/mol |
IUPAC Name |
1-bromo-3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H4BrF5/c10-6-3-1-2-5(4-6)7(8(11)12)9(13,14)15/h1-4H |
InChI Key |
FCUUJGOXXWAREU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
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